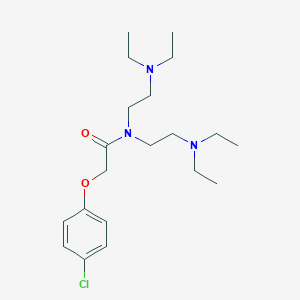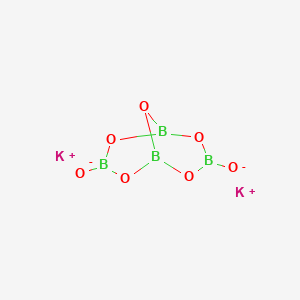
Acetamide, N,N-(bis(2-(diethylamino)ethyl))-2-(4-chlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N-(bis(2-(diethylamino)ethyl))-2-(4-chlorophenoxy)- is a chemical compound used in scientific research. It is also known as BCECF-AM, which is an abbreviation of its full chemical name. BCECF-AM is a fluorescent dye that is used to measure intracellular pH in biological systems.
Wirkmechanismus
BCECF-AM is a fluorescent dye that is non-fluorescent until it enters the cell and is cleaved by esterases to produce BCECF. BCECF is a pH-sensitive dye that changes its fluorescence intensity as the pH changes. This change in fluorescence intensity is used to measure intracellular pH.
Biochemical and Physiological Effects:
BCECF-AM has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
BCECF-AM has several advantages for lab experiments. It is a non-toxic dye that can be used to measure intracellular pH in live cells. It is also a relatively inexpensive dye that is widely available. However, BCECF-AM has some limitations. It requires a fluorescence microscope or a plate reader for measurement, which can be expensive. It is also sensitive to photobleaching, which can affect the accuracy of the measurements.
Zukünftige Richtungen
There are several future directions for the use of BCECF-AM in scientific research. One direction is the development of new pH-sensitive dyes that are more stable and less sensitive to photobleaching. Another direction is the use of BCECF-AM in studies of diseases such as cancer, where changes in pH can affect the growth and metastasis of tumors. Finally, BCECF-AM can be used in studies of the effects of pH on cellular processes, such as protein folding and enzyme activity.
Synthesemethoden
BCECF-AM is synthesized through a two-step process. The first step involves the synthesis of 2-(4-chlorophenoxy)acetic acid, which is then reacted with bis(2-(diethylamino)ethyl)amine to form BCECF-AM. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Wissenschaftliche Forschungsanwendungen
BCECF-AM is widely used in scientific research to measure intracellular pH in biological systems. It is commonly used in studies of cellular physiology, such as the regulation of pH in cells and the effects of pH on cellular processes. BCECF-AM is also used in studies of diseases such as cancer, where changes in pH can affect the growth and metastasis of tumors.
Eigenschaften
CAS-Nummer |
1170-51-0 |
|---|---|
Produktname |
Acetamide, N,N-(bis(2-(diethylamino)ethyl))-2-(4-chlorophenoxy)- |
Molekularformel |
C20H34ClN3O2 |
Molekulargewicht |
384 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N,N-bis[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C20H34ClN3O2/c1-5-22(6-2)13-15-24(16-14-23(7-3)8-4)20(25)17-26-19-11-9-18(21)10-12-19/h9-12H,5-8,13-17H2,1-4H3 |
InChI-Schlüssel |
TUKRGHXMYUQLKZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCN(CC)CC)C(=O)COC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCN(CC)CCN(CCN(CC)CC)C(=O)COC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
1170-51-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















